An In-Depth Technical Guide to 4,5,6-Triaminopyrimidine Sulfate Hydrate: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4,5,6-Triaminopyrimidine Sulfate Hydrate: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 4,5,6-Triaminopyrimidine sulfate hydrate, a pivotal chemical intermediate in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, outlines plausible synthetic routes, explores key applications, and details critical safety and handling protocols. By synthesizing technical data with practical insights, this guide serves as an essential resource for leveraging this versatile pyrimidine derivative in pharmaceutical, agricultural, and materials science research.
Introduction: The Significance of the Aminopyrimidine Scaffold
The pyrimidine ring is a foundational heterocyclic scaffold in medicinal chemistry, forming the core of nucleobases uracil, thymine, and cytosine. Its unique electronic properties and versatile substitution patterns have made it a privileged structure in drug design.[1] Within this class, aminopyrimidines are of particular importance, serving as key building blocks for a vast array of biologically active molecules. 4,5,6-Triaminopyrimidine sulfate hydrate emerges as a highly valuable precursor, offering multiple reactive sites for constructing complex molecular architectures. Its application spans the development of novel antimicrobial and anticancer agents to the formulation of advanced agricultural chemicals.[2] This guide aims to provide an in-depth, field-proven perspective on its chemical character, synthesis, and utility.
Physicochemical & Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective application. This section details the key identifiers and characteristics of 4,5,6-Triaminopyrimidine sulfate hydrate.
Chemical Identification
The identification of 4,5,6-Triaminopyrimidine sulfate hydrate can be ambiguous due to the various ways suppliers list the anhydrous salt versus its hydrated form. The primary CAS Registry Number for the sulfate salt is 49721-45-1.[3] However, other numbers are frequently used by commercial suppliers for the hydrate.[4][5] To avoid confusion, some suppliers are moving towards using the single CAS number for the anhydrous form and specifying the water content separately.[6]
| Property | Value | Source(s) |
| Chemical Name | 4,5,6-Pyrimidinetriamine, sulfate, hydrate | [7] |
| Synonyms | Pyrimidine-4,5,6-triamine sulfate hydrate | [5] |
| Primary CAS Number | 49721-45-1 (for sulfate salt) | [3] |
| Other CAS Numbers | 207742-76-5, 6640-23-9 (often for hydrate) | [4][5] |
| Molecular Formula | C₄H₇N₅·H₂SO₄·xH₂O | [2] |
| Molecular Weight | 223.21 g/mol (anhydrous basis) | [2][3] |
Physical Properties
The compound is typically supplied as a stable crystalline solid. Its high melting point is characteristic of a salt with strong intermolecular forces.
| Property | Value | Source(s) |
| Appearance | White to light yellow or light orange crystalline powder | [2][6] |
| Melting Point | >300 °C | [5] |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) | [5] |
Spectroscopic Analysis
Spectroscopic analysis is crucial for identity confirmation and quality control. While comprehensive NMR and mass spectrometry data for the sulfate salt are not widely available in public databases, FTIR data provides a reliable fingerprint.
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of 4,5,6-Triaminopyrimidine sulfate hydrate is characterized by absorptions corresponding to its key functional groups.
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N-H Stretching: Strong, broad bands are expected in the 3100-3500 cm⁻¹ region, typical for the primary amine (-NH₂) groups.
-
C=N and C=C Stretching: A series of medium to strong bands between 1500-1650 cm⁻¹ are characteristic of the pyrimidine ring vibrations.
-
S=O Stretching: A strong, prominent band, often appearing around 1100-1200 cm⁻¹, is indicative of the sulfate (SO₄²⁻) counter-ion.[8]
-
N-H Bending: Bands in the 1580-1650 cm⁻¹ region (which may overlap with ring stretches) and around 800 cm⁻¹ correspond to the scissoring and wagging of the amine groups.
An example of a publicly available FTIR spectrum can be found at SpectraBase.[7]
Synthesis and Reaction Mechanisms
4,5,6-Triaminopyrimidine sulfate is not typically synthesized in a single step but rather through a multi-step process, commonly involving the reduction of a nitroso or nitro precursor followed by salt formation. This approach provides a high-purity product suitable for pharmaceutical applications.
Proposed Synthetic Workflow
The most plausible and industrially relevant synthesis involves a two-stage process: the catalytic reduction of a nitrosopyrimidine to form the free base, followed by precipitation as the sulfate salt.
Caption: Proposed two-stage synthesis of 4,5,6-Triaminopyrimidine Sulfate Hydrate.
Experimental Protocol (Exemplary)
The following protocol is a representative, self-validating methodology derived from established chemical principles for similar transformations.[9][10]
Stage 1: Synthesis of 4,5,6-Triaminopyrimidine (Free Base)
-
Reactor Setup: Charge a hydrogenation reactor with 4,6-Diamino-5-nitrosopyrimidine and a suitable solvent such as methanol.
-
Catalyst Addition: Add a catalytic amount (e.g., 5 mol%) of palladium on carbon (Pd/C) to the slurry.
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by pressurizing with hydrogen gas (H₂).
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically exothermic. Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Work-up: Once the reaction is complete, vent the reactor and purge with nitrogen. Filter the mixture to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4,5,6-Triaminopyrimidine free base, which can often be used directly in the next step.[9]
Stage 2: Formation of the Sulfate Salt
-
Dissolution: Dissolve the crude free base from Stage 1 in deionized water, heating gently if necessary.
-
Acidification: Cool the solution in an ice bath. Slowly add a stoichiometric amount of dilute sulfuric acid (H₂SO₄) dropwise with vigorous stirring.
-
Precipitation: The 4,5,6-Triaminopyrimidine sulfate hydrate will precipitate out of the solution as a crystalline solid.
-
Isolation and Drying: Collect the solid by filtration, wash with cold ethanol or acetone to remove residual acid and impurities, and dry under vacuum to a constant weight.
Key Applications in Research and Development
The trifunctional nature of 4,5,6-Triaminopyrimidine sulfate hydrate makes it an exceptionally versatile building block. The adjacent amino groups at the C4, C5, and C6 positions are nucleophilic and can be selectively functionalized to build more complex heterocyclic systems.
Caption: Role as a central building block in various R&D fields.
Pharmaceutical Development
-
Antimicrobial Agents: The pyrimidine core is integral to many antimicrobial drugs. This compound serves as a starting material for derivatives that can function as antimetabolites, interfering with essential microbial pathways like folic acid synthesis.[2]
-
Anticancer Drugs: Many kinase inhibitors and other anticancer agents feature a diaminopyrimidine scaffold for binding to the ATP pocket of target enzymes. This compound is a key precursor for such molecules.[2]
-
Synthesis of Purines: The vicinal diamines (at C4 and C5, or C5 and C6) are perfectly positioned for cyclization reactions to form fused rings. For instance, reaction with formic acid or its derivatives can yield purines, such as adenine.[3] This is a fundamental transformation in nucleoside and nucleotide synthesis.
Potential Mechanism of Action in Antimicrobials
Many aminopyrimidine-based drugs function as antimetabolites. One of the most well-understood mechanisms is the inhibition of the folic acid synthesis pathway, which is essential for bacteria to produce nucleotides for DNA replication.
Caption: Conceptual mechanism of antimicrobial action via folic acid pathway inhibition.
Agricultural and Analytical Chemistry
Beyond pharmaceuticals, this compound finds use in:
-
Agrochemicals: It is used in the formulation of specialized fertilizers and plant growth regulators, potentially by influencing nitrogen metabolism and uptake in plants.[2]
-
Analytical Chemistry: The compound can be used as an intermediate in the synthesis of reagents for detecting and quantifying other nitrogenous compounds.[2]
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when handling 4,5,6-Triaminopyrimidine sulfate hydrate. As a fine powder, inhalation is a primary route of exposure to be avoided.
GHS Hazard Identification
The compound is classified with the following hazards according to the Globally Harmonized System (GHS).[7]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation |
Recommended Handling Protocol
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat. Ensure skin is not exposed.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
-
Spill Management: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a sealed container for disposal.
Storage and Stability
-
Conditions: Store in a cool, dry, and well-ventilated place.
-
Container: Keep the container tightly closed to prevent moisture absorption.
-
Incompatibilities: Store away from strong oxidizing agents.
Conclusion
4,5,6-Triaminopyrimidine sulfate hydrate is a cornerstone intermediate for synthetic chemists, particularly in the fields of medicinal and agricultural science. Its value lies in the dense arrangement of reactive amino groups on a stable pyrimidine core, enabling the efficient construction of complex, high-value molecules. While its handling requires careful adherence to safety protocols, its synthetic versatility ensures its continued importance in research and development. Future applications will likely expand as new synthetic methodologies unlock even more precise control over its derivatization, leading to the next generation of pharmaceuticals and functional materials.
References
-
Juen, M. A., et al. (2016). Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy. Angewandte Chemie International Edition. [Online]. Available: [Link]
-
Gotor-López, V., et al. (2024). Synthesis and Anti-Diabetic Activity of an 8-Purine Derivative as a Novel DPP-4 Inhibitor in Obese Diabetic Zücker Rats. National Institutes of Health (NIH). [Online]. Available: [Link]
-
Chem-Impex. (n.d.). 4,5,6-Triaminopyrimidine sulfate hydrate. [Online]. Available: [Link]
-
Wiley. (n.d.). 4,5,6-triaminopyrimidine, sulfate, hydrate. SpectraBase. [Online]. Available: [Link]
-
Lawrence Berkeley National Laboratory. (n.d.). Mass Spectrometric Study of the Isotopic Constitution of Heavy Elements. eScholarship. [Online]. Available: [Link]
-
SciSpace. (1983). Top 147 Journal of Labelled Compounds and Radiopharmaceuticals papers published in 1983. [Online]. Available: [Link]
-
ResearchGate. (2018). Synthesis and antitumor evaluation of novel tetrahydrobenzo[4′,5′]thieno[3′,2′:5,6]pyrimido[1,2- b ]isoquinoline derivatives. [Online]. Available: [Link]
-
ResearchGate. (n.d.). FTIR spectra showing the region for sulfate absorption bands. [Online]. Available: [Link]
-
CORE. (n.d.). The conformational landscape of RNA translational regulators. [Online]. Available: [Link]
- Google Patents. (n.d.). Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate. [Online].
-
National Institutes of Health (NIH). (n.d.). PubChem Compound Summary for CID 111544, 4,5,6-Pyrimidinetriamine, sulfate (1:1). [Online]. Available: [Link]
-
Kruse, F. M. (2021). Die Selektivität der Einfachheit - Präbiotische Betrachtungen zur Synthese von Desoxyribonukleosiden. [Online]. Available: [Link]
-
National Institutes of Health (NIH). (n.d.). PubChem Compound Summary for CID 135443549, 2,5,6-Triamino-4-pyrimidinol sulfate. [Online]. Available: [Link]
-
Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs. Microbiology. [Online]. Available: [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Pyrimidine, 2,4,5,6-tetraamino-, sulfate. NIST Chemistry WebBook. [Online]. Available: [Link]
-
Oxford Academic. (n.d.). Synthesis and NMR of RNA with selective isotopic enrichment in the bases. Nucleic Acids Research. [Online]. Available: [Link]
-
ResearchGate. (n.d.). Fourier-transform infrared (FTIR) spectra (650–4000 cm⁻¹) of the pure.... [Online]. Available: [Link]
-
De Gruyter. (n.d.). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. [Online]. Available: [Link]
-
National Institutes of Health (NIH). (n.d.). Recent Advances in Pyrimidine-Based Drugs. [Online]. Available: [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. 2,4,5-TriaMino-6-hydroxypyriMidine Sulfate Hydrate | 1266615-54-6 | Benchchem [benchchem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Anti-Diabetic Activity of an 8-Purine Derivative as a Novel DPP-4 Inhibitor in Obese Diabetic Zücker Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Top 147 Journal of Labelled Compounds and Radiopharmaceuticals papers published in 1983 [scispace.com]
